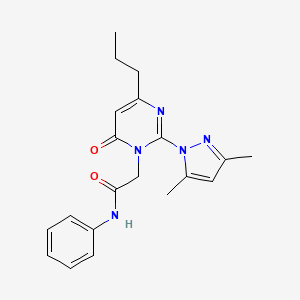

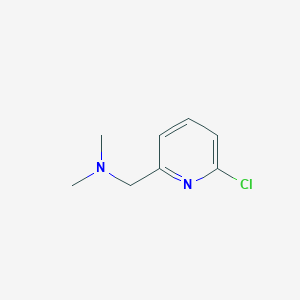

![molecular formula C19H19N3OS2 B2411704 Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-21-9](/img/structure/B2411704.png)

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications . It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is complex, with a benzothiazole ring connected to a piperidine ring via a methanone group .

Scientific Research Applications

Anti-Tubercular Activity

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: has garnered attention due to its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based compounds with promising in vitro and in vivo activity against Mycobacterium tuberculosis . These compounds inhibit the growth of the tuberculosis-causing bacterium and may serve as potential drug candidates.

Fluorescent Materials

The functionalized Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone derivatives have been explored as fluorescent materials. These compounds exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. Upon coordination with boron complexes, they show enhanced emission and are successfully used as dopants in organic light-emitting diodes (OLEDs) .

Cytotoxicity Against Human Tumor Cell Lines

Certain derivatives of Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone demonstrated cytotoxicity against human tumor cell lines. For instance, a specific compound exhibited potent effects against prostate cancer cells .

Flurbiprofen Derivatives

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of our compound, was synthesized and characterized. This flurbiprofen derivative holds promise for further investigation in drug development .

Future Directions

Mechanism of Action

Target of Action

The compound Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the target of this compound is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making this compound a potent anti-tubercular agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUMECAISOZXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

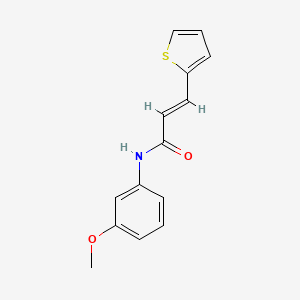

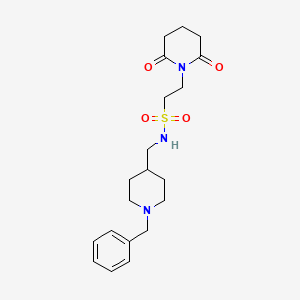

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)

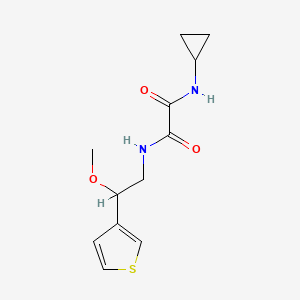

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

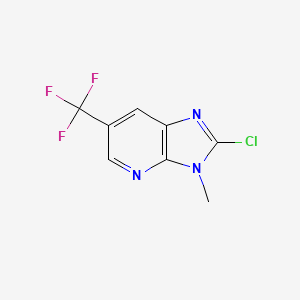

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2411635.png)

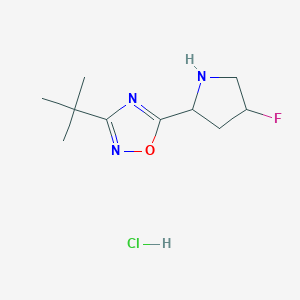

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)

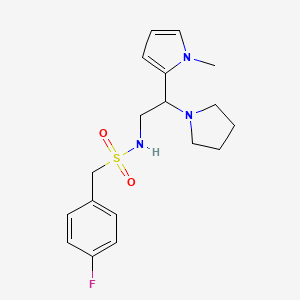

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)